molecular formula C19H38ClNO4 B151927 DL-Lauroylcarnitine chloride CAS No. 14919-37-0

DL-Lauroylcarnitine chloride

Cat. No. B151927
CAS RN: 14919-37-0
M. Wt: 380 g/mol
InChI Key: PDBBUDRTWRVCFN-UHFFFAOYSA-N
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Description

DL-Lauroylcarnitine chloride is a compound with the CAS Number: 14919-37-0 . It is a white to off-white powder and is an orally active absorption enhancer that has been widely used in pharmaceutical preparations . It has the advantage of being water soluble and can be easily mixed with aqueous solutions .


Molecular Structure Analysis

The molecular formula of DL-Lauroylcarnitine chloride is C19H38NO4Cl . The InChI code is 1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H .


Physical And Chemical Properties Analysis

DL-Lauroylcarnitine chloride has a molecular weight of 379.97 . It has a melting point of 161-165°C . It is a white to off-white powder and is water soluble .

Scientific Research Applications

DL-Lauroylcarnitine chloride is a compound with several applications in scientific research. Below are detailed sections focusing on unique applications:

Pharmaceutical Preparations

DL-Lauroylcarnitine chloride is used as an orally active absorption enhancer in pharmaceutical preparations. Its water solubility allows it to be easily mixed with aqueous solutions, making it advantageous for various drug formulations .

Anesthetic Drug Enhancement

This compound is also capable of enhancing the effects of anesthetic drugs . It can be used to potentiate the efficacy of anesthetics, which could lead to reduced dosages and potentially fewer side effects .

Mechanism of Action

DL-Lauroylcarnitine chloride is a zwitterionic, long-chain acylcarnitine used to improve in vivo absorption of certain hydrophilic compounds, especially through mucosal membranes . It is described to increase the mucosal absorption of molecules and enhance the effects of anesthetic drugs .

properties

IUPAC Name

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Lauroylcarnitine chloride

CAS RN

14919-37-0
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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